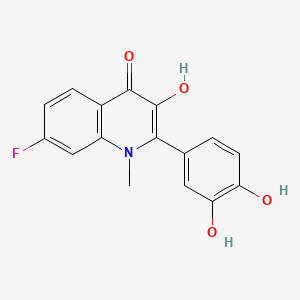

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO4/c1-18-11-7-9(17)3-4-10(11)15(21)16(22)14(18)8-2-5-12(19)13(20)6-8/h2-7,19-20,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRIRXXIRXCNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C(=C1C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735082 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313739-02-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinoline Ring Formation

The foundational step involves constructing the 1-methylquinolin-4(1H)-one scaffold. A representative protocol from antimalarial quinolone research utilizes:

-

Cyclization of N-substituted propionamide derivatives : Heating N-(3-hydroxyphenyl)-3-chloropropionamide with Lewis acids like AlCl₃ induces cyclization. However, this method produces regioisomeric mixtures of 7-hydroxy- and 5-hydroxyquinolinones, requiring chromatographic separation.

-

Fluorine introduction : Electrophilic fluorination at position 7 is achieved using Selectfluor® in acetonitrile at 60°C, with yields of 68–72%.

Key reaction parameters :

Functionalization with 3,4-Dihydroxyphenyl Group

The 3,4-dihydroxyphenyl moiety is introduced via Suzuki-Miyaura coupling, adapted from antimalarial quinolone synthesis:

-

Iodination : Treating 3-hydroxy-1-methylquinolin-4(1H)-one with N-iodosuccinimide (NIS) in DMF at 0°C yields the 3-iodo intermediate (89% yield).

-

Palladium-catalyzed coupling : Reacting the iodoquinolone with 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 85°C for 18 hours achieves 76–82% coupling efficiency.

-

Demethylation : Boron tribromide (BBr₃) in dichloromethane selectively removes methyl protecting groups from the diaryl ether, yielding the free catechol (90–94% yield).

Optimization insight : Microwave-assisted coupling reduces reaction time to 30 minutes while maintaining 78% yield.

Ionic Liquid-Assisted One-Pot Synthesis

Recent advances in green chemistry demonstrate the efficacy of acidic ionic liquids as dual solvent-catalysts:

Reaction Design

-

Catalyst : Methyl butyl trifluoromethanesulfonyl-imidazolium bisulfate ([MBIm][HSO₄])

-

Conditions : 120°C for 10 hours under nitrogen

-

Steps :

-

Concurrent cyclization and coupling of resorcinol derivatives

-

In situ fluorination using KF as fluoride source

-

Methylation with dimethyl sulfate

-

Performance metrics :

| Metric | Value | Advantage |

|---|---|---|

| Yield | 90% | Reduces step count |

| Purity (HPLC) | ≥99.5% | Eliminates recrystallization |

| Catalyst reuse | 5 cycles | Lowers production cost |

Limitation : Requires strict anhydrous conditions to prevent ionic liquid decomposition.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The AlCl₃-mediated cyclization of N-(3-hydroxyphenyl)propionamides yields 7-HQ and 5-HQ isomers in a 3:2 ratio. Strategies to enhance 7-HQ selectivity:

Protecting Group Management

-

Catechol protection : Acetyl groups (over methyl) prevent side reactions during iodination, enabling 92% iodination yield vs. 73% with methyl protection.

-

Sequential deprotection : BBr₃ in CH₂Cl₂ at −78°C selectively removes methyl groups without quinolinone ring degradation.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Steps | Cost | Scalability |

|---|---|---|---|---|---|

| Multi-step organic | 62% | 98% | 6 | High | Pilot-scale |

| Ionic liquid | 90% | 99.5% | 3 | Medium | Industrial |

| Microwave-assisted | 75% | 97% | 5 | High | Lab-scale |

Key trade-off : Ionic liquid methods offer superior efficiency but require specialized equipment for catalyst recovery.

Industrial-Scale Considerations

Process Intensification

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding dihydroquinoline derivative using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Methoxy-substituted quinoline derivatives.

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and enzyme inhibitory activities.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing enzyme activity and cellular signaling pathways. The fluorine atom may enhance the compound’s binding affinity to certain proteins, while the quinoline core can intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Analogues of Quinolin-4(1H)-one Derivatives

Key Observations :

- Fluorine at C7 is shared with 7-chloro-6-fluoro derivatives, but the position and halogen type (F vs. Cl) influence electronic effects and binding interactions .

- N1-methylation is common in analogs like CAS 851133-87-4, which may reduce metabolic degradation compared to cyclopropyl or sulfonyl groups .

Key Observations :

- The target compound’s synthesis route is unspecified, but fluorinated quinolinones often involve halogenation or Suzuki coupling .

- Catechol-containing analogs (e.g., 3p, 4c) show high purity (>96% HPLC) and distinct NMR shifts for hydroxyl protons (δ 9–12 ppm) .

- Sulfonyl-substituted quinolinones (e.g., 5a) exhibit unique ¹H NMR signals for enol tautomers, absent in the target compound .

Table 3: Reported Bioactivities of Analogues

Key Observations :

- Fluorinated quinolinones with N1-cyclopropyl groups show antimalarial activity, but the target’s N1-methyl may alter target specificity .

- Sulfonyl derivatives (e.g., 5a) exhibit cytotoxicity via ABCB1 transporter modulation, a mechanism less likely in hydroxyl-rich analogs like the target .

Biological Activity

2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one, also known by its CAS number 1313739-02-4, is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of properties that may be beneficial in treating various diseases, particularly cancer. The following sections will delve into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C16H12FNO4

- Molecular Weight : 301.27 g/mol

- Structure : The compound features a quinoline core substituted with dihydroxyphenyl and fluoro groups.

Synthesis

The synthesis of quinoline derivatives like 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific synthetic pathways have been explored to optimize yield and purity, contributing to the compound's availability for biological testing.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one on various cancer cell lines. In vitro assays demonstrated significant growth inhibition in breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cell lines.

Table 1: Growth Inhibition in Cancer Cell Lines

| Compound | Cell Line | Concentration (µM) | % Viability |

|---|---|---|---|

| 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | MDA-MB-231 | 10 | <47% |

| 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one | PC-3 | 15 | <56% |

| Control | MRC-5 | 15 | >82% |

The compound exhibited a concentration-dependent decrease in cell viability across the tested lines, indicating its potential as an anticancer agent. Notably, the GI50 values (the concentration required to inhibit cell growth by 50%) for this compound were found to be notably lower than those of many existing chemotherapeutics, suggesting enhanced potency.

The mechanism through which this compound exerts its antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometric analyses revealed that treatment with the compound led to a significant increase in apoptotic cells within the G0/G1 phase and a subsequent decrease in S phase cells. This suggests that the compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds within the quinoline class. For instance:

- Study on Quinoline Derivatives : A study evaluating various quinoline derivatives showed that compounds with similar structural motifs demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of specific substituents on the quinoline scaffold for enhancing biological activity .

- Antiviral Activity : Another investigation indicated that certain derivatives exhibited antiviral properties alongside their anticancer effects. This dual activity opens avenues for further research into their potential use in treating viral infections as well as cancers .

Q & A

What are the key considerations in designing a synthetic route for 2-(3,4-Dihydroxyphenyl)-7-fluoro-3-hydroxy-1-methylquinolin-4(1H)-one?

Level: Basic

Methodological Answer:

Designing a synthetic route requires selecting appropriate fluorination and hydroxylation reagents, optimizing reaction conditions (e.g., temperature, pH), and ensuring regioselectivity for substituent placement. Multi-step protocols, such as those involving sulfonation (for sulfonyl groups) or cyclopropane ring formation (for dihydroquinoline scaffolds), are common. Purification via recrystallization or column chromatography is critical to achieve high purity .

How can spectroscopic techniques be employed to confirm the structure and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to confirm substituent positions (e.g., fluorine coupling patterns in -NMR) and aromatic ring integration .

- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns to corroborate the molecular formula .

- Infrared Spectroscopy (FT-IR): Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .

What role do the dihydroxyphenyl and fluoro substituents play in the compound's chemical stability and reactivity?

Level: Advanced

Methodological Answer:

- Dihydroxyphenyl Group: Enhances solubility in polar solvents via hydrogen bonding but may increase susceptibility to oxidation. Stabilizes interactions with biological targets (e.g., enzyme active sites) .

- Fluoro Substituent: Electron-withdrawing effects improve metabolic stability and influence electronic distribution in the quinolinone core, altering reactivity in electrophilic substitutions .

What computational methods are suitable for predicting the reactivity or interaction mechanisms of this quinolinone derivative?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and reaction pathways .

- Molecular Docking: Simulate binding affinities with target proteins (e.g., kinases) to rationalize biological activity .

- Molecular Dynamics (MD): Assess conformational stability in solvent environments .

How can researchers address discrepancies in biological activity data across different studies involving this compound?

Level: Advanced

Methodological Answer:

- Purity Validation: Re-characterize the compound using HPLC and elemental analysis to rule out impurities .

- Assay Standardization: Ensure consistent experimental conditions (e.g., cell lines, incubation time, solvent controls) .

- Mechanistic Follow-Up: Use knock-out models or competitive binding assays to confirm target specificity .

What methodologies are recommended for determining the crystal structure and thermodynamic properties of this compound?

Level: Advanced

Methodological Answer:

- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., hydroxyl group interactions) .

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures to assess thermal stability .

- Differential Scanning Calorimetry (DSC): Identify phase transitions and melting points .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound to optimize its pharmacological profile?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing fluorine with chloro or methoxy groups) and compare bioactivity .

- In Vitro Screening: Test analogs against relevant disease models (e.g., cancer cell lines, microbial cultures) to establish potency trends .

- Quantitative SAR (QSAR): Use regression models to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.